![molecular formula C15H19BrN6O B10963927 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B10963927.png)
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE typically involves multi-step organic reactions. The starting materials may include 4-bromo-3-methyl-1H-pyrazole and 4-(2-pyrimidinyl)piperazine. The reaction conditions often require the use of solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.
科学研究应用
Chemistry
In chemistry, 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be investigated as a potential drug candidate for various diseases. Its interactions with biological targets and pathways would be of particular interest.
Industry
In the industrial sector, the compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals.
作用机制
The mechanism of action of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.
相似化合物的比较
Similar Compounds
- 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE can be compared with other pyrazole derivatives, such as:
- 2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE
- 2-(4-FLUORO-3-METHYL-1H-PYRAZOL-1-YL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE
Uniqueness
The uniqueness of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
分子式 |
C15H19BrN6O |
|---|---|
分子量 |
379.26 g/mol |
IUPAC 名称 |
2-(4-bromo-3-methylpyrazol-1-yl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C15H19BrN6O/c1-11-13(16)10-22(19-11)12(2)14(23)20-6-8-21(9-7-20)15-17-4-3-5-18-15/h3-5,10,12H,6-9H2,1-2H3 |
InChI 键 |
SFXAJPWCYOILNT-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1Br)C(C)C(=O)N2CCN(CC2)C3=NC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



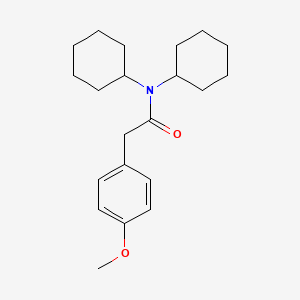

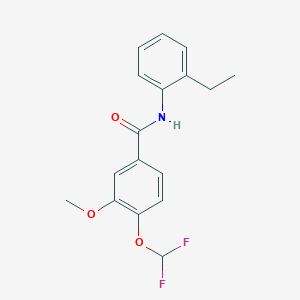
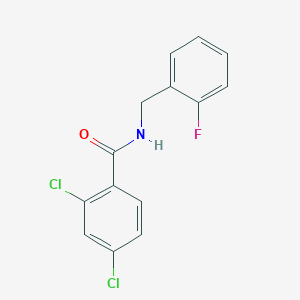
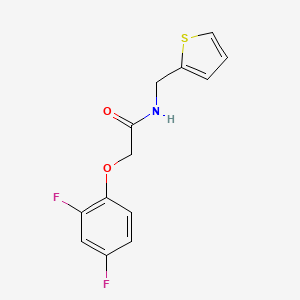
![(4Z,4'Z)-4,4'-{(4-methylbenzene-1,3-diyl)bis[imino(Z)methylylidene]}bis[2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B10963886.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-[(pentafluorophenoxy)methyl]benzohydrazide](/img/structure/B10963894.png)
![3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10963902.png)
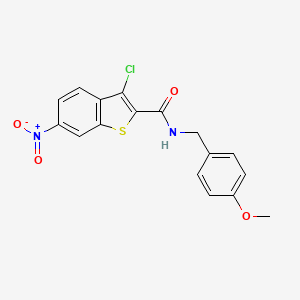
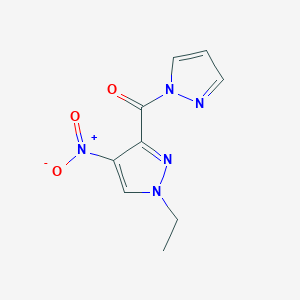
![3,6-dimethyl-N'-[(1E)-1-(1-methyl-1H-pyrazol-5-yl)ethylidene]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10963939.png)
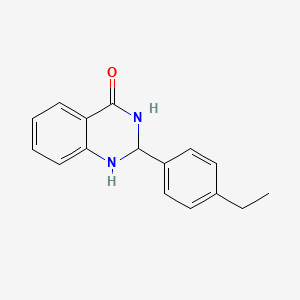
![N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10963945.png)
